![molecular formula C14H15ClN2OS B1667041 (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide CAS No. 1103523-24-5](/img/structure/B1667041.png)
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Overview
Description
AMG7703 is a bioactive chemical.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
- Research has demonstrated that certain thiazole derivatives, including those related to your compound of interest, exhibit significant antimicrobial activity. One study reported that derivatives such as 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide displayed notable effects against C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human cancer cells, including HL-60 human leukemia cells and THP-1 human monocytic leukemia cells, indicating their potential as anticancer agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Structural Characterization
- Another study focused on the structural characterization of similar compounds. For example, compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole were synthesized and analyzed using single crystal diffraction, demonstrating their structural properties and potential for further biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Agents
- A study in 2017 highlighted the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating their potent anticancer activities. These compounds, including variants of the primary compound of interest, were evaluated in vitro against Hepatocellular carcinoma cell line (HepG-2), showing promising results as anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
CDK2 Inhibitors
- In the field of cancer research, derivatives of thiazole have been explored as CDK2 inhibitors. A study identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as active in high throughput screening for CDK2 inhibitors, a crucial target in cancer therapy. This highlights the potential therapeutic application of these compounds in oncology (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).
GPCR Activation
- Research has also indicated that some derivatives function as activators for G protein-coupled receptors (GPCRs). A particular study identified 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) as a sequential activator of the free fatty acid receptor 2, providing insights into dynamic agonism and GPCR modulation. This illustrates the compound's role in cell signaling and potential therapeutic applications (Grundmann, Tikhonova, Hudson, Smith, Mohr, Ulven, Milligan, Kenakin, & Kostenis, 2016).
Antimicrobial Activity
- Another study focused on the synthesis and antimicrobial evaluation of novel two-amino-4-(4-chlorophenyl) thiazole derivatives. These compounds exhibited moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, underscoring their potential in antimicrobial therapy (Kubba & Rahim, 2018).
Antitumor Screening
- A research in 2020 developed a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, showing moderate antitumor activity against various malignant tumor cells. This signifies the compound's potential use in the development of novel cancer therapies (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.